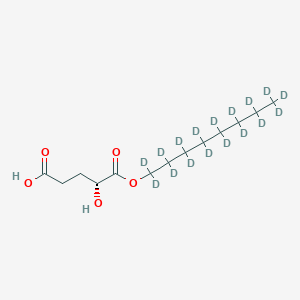

2R-hydroxy-pentanedioicacid,1-octyl-d17ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)-4-hydroxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,10D2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZOKTKSGUOCCM-XDYCJWJQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(CCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)[C@@H](CCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Application of (R)-2-Hydroxy-pentanedioic acid, 1-octyl-d17 ester in Oncometabolite Research

Abstract

Mutations in the isocitrate dehydrogenase (IDH) enzymes represent a landmark discovery in cancer metabolism, revealing that genetic alterations can bestow a neomorphic enzymatic function that produces the oncometabolite (R)-2-hydroxyglutarate (R-2-HG).[1][2] This metabolite accumulates to millimolar concentrations in tumors, driving oncogenesis by competitively inhibiting α-ketoglutarate-dependent dioxygenases, which leads to widespread epigenetic and metabolic dysregulation.[1][3] The accurate quantification of R-2-HG in complex biological matrices is therefore paramount for basic research, diagnostics, and monitoring therapeutic efficacy. This guide details the critical role of (R)-2-Hydroxy-pentanedioic acid, 1-octyl-d17 ester (d17-octyl-R-2-HG) as a stable isotope-labeled internal standard in robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. We will explore the biochemical significance of R-2-HG, the analytical challenges in its measurement, and provide a detailed protocol for its precise quantification using d17-octyl-R-2-HG.

Part 1: The Significance of (R)-2-Hydroxyglutarate (R-2-HG) in Disease

Discovery as an Oncometabolite in IDH-mutant Cancers

Mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are frequently observed in a range of malignancies, including secondary glioblastomas, acute myeloid leukemia (AML), and chondrosarcomas.[1][4] Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, cancer-associated mutations create a neomorphic activity, enabling the enzyme to reduce α-KG to R-2-HG in an NADPH-dependent reaction.[2] This discovery established R-2-HG as the first bona fide "oncometabolite," a metabolite whose accumulation directly contributes to tumorigenesis.[1][2]

Mechanism of Action: Competitive Inhibition of α-KG-Dependent Dioxygenases

R-2-HG is structurally analogous to α-KG, differing only by a hydroxyl group in place of a ketone at the C-2 position.[1] This similarity allows R-2-HG to act as a competitive inhibitor for a broad family of α-KG-dependent dioxygenases.[3][5] Key targets of this inhibition include:

-

TET (Ten-Eleven Translocation) DNA Hydroxylases: These enzymes are responsible for DNA demethylation. Inhibition by R-2-HG leads to a hypermethylated state, altering gene expression profiles in a manner similar to that seen in tumors with direct TET2 mutations.[1]

-

Jumonji-C (JmjC) domain-containing histone demethylases: Inhibition of these enzymes results in histone hypermethylation, leading to blocked cellular differentiation, a hallmark of cancers like AML.[3][6]

-

Prolyl Hydroxylases (EglN): Paradoxically, R-2-HG can stimulate EglN activity, leading to the degradation of Hypoxia-Inducible Factor 1α (HIF-1α).[1][6]

Pathophysiological Consequences

The downstream effects of R-2-HG accumulation are profound. The resulting epigenetic alterations block normal cellular differentiation and promote proliferation.[1] Furthermore, R-2-HG has been shown to modulate the tumor immune microenvironment by suppressing T-cell activity and complement activation, potentially allowing tumors to evade immune surveillance.[7][8] These multifaceted roles underscore the importance of R-2-HG as both a driver of disease and a therapeutic target.

Sources

- 1. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genesdev.cshlp.org [genesdev.cshlp.org]

- 4. D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth | Oncotarget [oncotarget.com]

- 5. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 6. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-2-hydroxyglutarate is an intercellular mediator in IDH-mutant gliomas inhibiting complement and T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The oncometabolite R-2-hydroxyglutarate inhibits microglial activation via the FTO/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

2R-hydroxy-pentanedioicacid,1-octyl-d17ester and IDH mutations

The following is an in-depth technical guide on the application of 2R-hydroxy-pentanedioic acid, 1-octyl-d17 ester in the context of IDH mutation research.

Quantifying Exogenous 2-HG Uptake in IDH-Mutant Models

Part 1: The Oncometabolic Landscape

The "Chemical Mutation" Strategy

Mutations in Isocitrate Dehydrogenase (IDH1/2) represent a paradigm shift in cancer biology, where a single amino acid substitution confers a neomorphic enzymatic activity. Instead of converting isocitrate to

The accumulation of 2R-HG (often reaching millimolar concentrations) competitively inhibits

To study these effects in wild-type cells—without the confounding variables of viral transduction or genetic engineering—researchers utilize a "Chemical Mutation" strategy: the exogenous delivery of cell-permeable 2-HG analogs.

The Challenge of Permeability

The free acid form of 2-HG is polar and poorly permeable to the plasma membrane. To bypass this, the 1-octyl ester of 2R-HG (Octyl-2-HG) is used as a prodrug. The octyl tail masks the charge of the

The Analytical Gap While Octyl-2-HG is widely used, few protocols rigorously validate its intracellular uptake kinetics. How much prodrug actually enters? How fast is it hydrolyzed? To answer this, we require a precise quantification method for the ester itself, necessitating a stable isotope-labeled internal standard: 2R-hydroxy-pentanedioic acid, 1-octyl-d17 ester .

Part 2: The Chemical Probe

Structural Analysis of the d17 Standard

The 1-octyl-d17 ester serves as the definitive Internal Standard (IS) for quantifying the Octyl-2-HG prodrug. Its design is specific for LC-MS/MS workflows where distinguishing the exogenous probe from endogenous metabolites is critical.

| Feature | Specification | Technical Rationale |

| Compound Name | 2R-hydroxy-pentanedioic acid, 1-octyl-d17 ester | Matches the stereochemistry of the oncometabolite (R-enantiomer). |

| Isotopic Label | Deuterated Octyl Tail ( | The label is located on the leaving group. This is critical: the d17 tag is present only on the intact ester. Once hydrolyzed, the tag is lost. |

| Mass Shift | +17 Da | Provides sufficient mass separation from the analyte (Octyl-2-HG) to prevent isotopic overlap (crosstalk) in MS. |

| Function | Internal Standard (IS) | Corrects for matrix effects, extraction efficiency, and ionization variability during the quantification of the prodrug . |

Critical Distinction: This standard is NOT used to quantify free 2-HG. It is used exclusively to profile the pharmacokinetics of the Octyl-2-HG reagent itself.

Part 3: Visualization & Pathway Logic

The following diagram illustrates the parallel between the biological IDH mutation and the "Chemical Mutation" using Octyl-2-HG, highlighting where the d17-standard is applied.

Figure 1: Mechanistic pathway comparing biological IDH mutations vs. chemical complementation with Octyl-2-HG.[2] The d17-standard validates the intracellular delivery step.

Part 4: Experimental Protocols

Protocol: LC-MS/MS Quantification of Intracellular Octyl-2-HG

This protocol details the extraction and quantification of the Octyl-2-HG prodrug from cultured cells using the d17 internal standard.

Reagents:

-

Analyte: (2R)-Octyl-2-hydroxyglutarate (Cayman Item No. 16366).

-

Internal Standard: (2R)-Octyl-2-hydroxyglutarate-d17 (Cayman Item No. 19694).

-

Matrix: Cultured cells (e.g., U87-MG, THP-1).

Step 1: Cell Treatment & Quenching

-

Seed cells (

cells/well) and treat with 100–500 µM Octyl-2-HG for the desired timecourse (e.g., 0.5h, 1h, 4h). -

Rapid Wash: Aspirate media and wash cells 3x with ice-cold PBS to remove extracellular ester.

-

Note: Perform washes in <10 seconds to prevent efflux.

-

-

Quench: Immediately add 500 µL of 80% Methanol/Water (v/v) pre-chilled to -80°C.

-

Harvest: Scrape cells (adherent) or vortex (suspension) and transfer to a cryovial. Freeze-thaw 3x (Liquid

/ 37°C) to lyse.

Step 2: Internal Standard Spiking

-

Centrifuge lysate at 14,000 x g for 10 min at 4°C to pellet debris.

-

Transfer supernatant to a fresh glass vial.

-

Spike: Add 10 pmol of d17-Octyl-2-HG to each sample.

-

Why here? Adding IS after lysis but before drying corrects for variations in evaporation and reconstitution.

-

Step 3: LC-MS/MS Analysis

Instrument: Triple Quadrupole MS (e.g., Agilent 6490 or Sciex 6500). Mode: Negative Electrospray Ionization (ESI-). The molecule contains a free carboxylic acid (C5), allowing excellent ionization in negative mode.

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes (Octyl esters are hydrophobic and retain longer than free acids).

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Type |

| Octyl-2-HG | 259.3 | 147.0 | 15 | Quantifier |

| Octyl-2-HG | 259.3 | 129.0 | 25 | Qualifier |

| d17-Octyl-2-HG | 276.4 | 147.0 | 15 | Internal Std |

-

Mechanistic Note: The transition 259.3

147.0 corresponds to the loss of the octene tail ( -

d17 Note: The d17 standard (276.4) loses the deuterated octene tail (

), generating the same core fragment (m/z 147.0, the 2-HG backbone). This "common fragment" approach is robust but requires chromatographic separation if cross-talk occurs (though mass difference is large).

Part 5: References

-

Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[1][3] Cancer Cell.[1][3][4] Link

-

Cayman Chemical. (2023).[5] Product Information: (2R)-Octyl-alpha-hydroxyglutarate-d17. Cayman Chemical. Link

-

Ye, D., et al. (2012). IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives. Clinical Cancer Research.[1] Link

-

Losman, J.A., et al. (2013). (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible. Science. Link

-

Oldrini, B., et al. (2020). EGFR Feedback-Inhibition by Oncometabolic Nuclear Reprogramming in Glioblastoma. Nature.[4] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. youtube.com [youtube.com]

- 5. Loss of the mitochondrial citrate carrier, Slc25a1/CIC disrupts embryogenesis via 2-Hydroxyglutarate | bioRxiv [biorxiv.org]

Unraveling Oncometabolism: A Technical Guide to Deuterated Standards in Cancer Research

Introduction: The Metabolic Underpinnings of Cancer

Cancer is characterized by uncontrolled cell proliferation, a process that places immense demands on cellular metabolism. To sustain rapid growth, cancer cells undergo a fundamental reprogramming of their metabolic pathways, a phenomenon known as oncometabolism.[1][2] This metabolic rewiring is no longer considered a mere bystander effect of oncogenic transformation but rather a central hallmark of cancer, presenting unique vulnerabilities that can be exploited for therapeutic intervention.[1][3] Understanding the intricate fluxes through these altered pathways is paramount for identifying novel drug targets and developing more effective cancer therapies.

This guide provides a comprehensive technical overview of leveraging deuterated standards in the study of oncometabolism. We will delve into the core principles of stable isotope tracing, with a specific focus on the unique advantages of deuterium, and provide detailed, field-proven methodologies for its application in cancer research. This document is intended for researchers, scientists, and drug development professionals seeking to employ these powerful techniques to dissect the metabolic landscape of cancer.

The Power of Tracing: Why Stable Isotopes are Essential

Traditional metabolomics provides a static snapshot of metabolite concentrations within a biological system.[4] While useful, this approach fails to capture the dynamic nature of metabolic pathways – the rates of nutrient uptake, conversion, and secretion. Stable isotope tracing has emerged as a transformative tool to overcome this limitation, allowing researchers to map the flow of atoms through metabolic networks in real-time.[4][5] By introducing molecules enriched with stable (non-radioactive) isotopes like carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H or D), we can track their incorporation into downstream metabolites, thereby elucidating pathway activity and quantifying metabolic fluxes.[1][5]

Deuterium: A Unique and Powerful Tracer

While ¹³C-labeled tracers, particularly glucose and glutamine, have been instrumental in oncometabolism research, deuterium-labeled compounds offer distinct advantages.[5][6] Deuterium, a stable isotope of hydrogen, can be introduced into biological systems through deuterated water (D₂O) or specifically labeled substrates.[6][7] Its incorporation into metabolites provides a window into a wide array of metabolic processes.[6]

Key Advantages of Deuterated Standards:

-

Versatility: Deuterium from D₂O can be incorporated into numerous biomolecules, including lipids, proteins, and carbohydrates, providing a global view of metabolic activity.[6][7]

-

Low Natural Abundance: The extremely low natural abundance of deuterium simplifies the detection of labeled species against a minimal background signal.[8]

-

Minimal Perturbation: Deuterium has a minimal effect on the chemical properties of molecules, reducing the likelihood of isotopic effects that could alter metabolic processes.

-

Safety and Cost-Effectiveness: Deuterium is non-radioactive and relatively inexpensive, making it a safe and accessible tool for a wide range of experimental setups.[6]

However, it is important to be aware of potential limitations, such as the possible loss of deuterium in solution and potential changes in HPLC retention time relative to the unlabeled compound.[9] Careful experimental design and selection of labeling sites can mitigate these effects.[9]

Experimental Workflow: From Cell Culture to Data Analysis

A typical stable isotope tracing experiment using deuterated standards involves several key stages, each requiring meticulous attention to detail to ensure data integrity and reproducibility.

Caption: A generalized workflow for stable isotope tracing experiments.

Detailed Protocol: In Vitro Stable Isotope Labeling with Deuterated Glucose

This protocol outlines a typical experiment to trace the metabolism of glucose in cancer cells using deuterated glucose (e.g., D-Glucose-6,6-d₂).

1. Cell Culture and Seeding:

-

Culture cancer cells of interest in standard growth medium to the desired confluency (typically 70-80%).

-

Seed cells into multi-well plates (e.g., 6-well or 12-well) at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow cells to adhere overnight.

2. Isotope Labeling:

-

Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of deuterated glucose and other necessary nutrients (e.g., dialyzed fetal bovine serum).

-

Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells. The duration of labeling will depend on the specific metabolic pathway being investigated and should be optimized through time-course experiments.

3. Metabolic Quenching and Metabolite Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. The volume should be sufficient to cover the cell monolayer.

-

Incubate the plates on dry ice or at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cellular debris and precipitated proteins.

-

Carefully collect the supernatant containing the extracted metabolites.

4. Sample Preparation for Analysis:

-

Dry the metabolite extract, typically using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried metabolites in a solvent compatible with the analytical platform (e.g., a specific mobile phase for LC-MS).

Analytical Platforms: Mass Spectrometry and NMR Spectroscopy

The analysis of deuterated metabolites is primarily performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][10] Each technique offers unique advantages and the choice often depends on the specific research question.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and versatile technique for metabolomics analysis.[11] It separates complex mixtures of metabolites using liquid chromatography followed by detection and quantification based on their mass-to-charge ratio.[11]

Key Considerations for LC-MS Analysis of Deuterated Metabolites:

-

Instrumentation: High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) are essential for accurately resolving the small mass differences between isotopologues.

-

Data Analysis: Specialized software is required to extract the isotopologue distribution for each metabolite of interest. This information is then used to calculate the fractional enrichment and perform flux analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about metabolites.[12][13] In the context of oncometabolism, NMR can be used to identify and quantify metabolites and to determine the positional enrichment of stable isotopes within a molecule.[10][14]

Advantages of NMR in Oncometabolism Studies:

-

Quantitative and Reproducible: NMR is inherently quantitative and highly reproducible, making it ideal for longitudinal studies.[13][14]

-

Structural Elucidation: NMR can provide unambiguous identification of metabolites and the specific location of the isotopic label.

-

In Vivo and In Vitro Applications: NMR can be used to study metabolism in intact cells, tissues, and even in vivo.[14]

Data Interpretation: From Isotopologue Distributions to Metabolic Fluxes

The raw data from MS or NMR analysis consists of the relative abundance of different isotopologues for each metabolite. This isotopologue distribution is then used to calculate key parameters such as fractional enrichment and to perform metabolic flux analysis (MFA).

Metabolic Flux Analysis (MFA):

MFA is a computational method that uses the isotopic labeling data, along with a stoichiometric model of the metabolic network, to calculate the rates (fluxes) of all reactions in the network.[15] This provides a quantitative understanding of how nutrients are utilized and how metabolic pathways are rewired in cancer cells.

Caption: A simplified overview of the Metabolic Flux Analysis (MFA) workflow.

Applications in Oncometabolism Research and Drug Development

The use of deuterated standards in oncometabolism research has far-reaching implications for both basic science and clinical applications.

| Application Area | Specific Use of Deuterated Standards | Impact |

| Target Identification and Validation | Tracing the metabolic fate of nutrients to identify key enzymes and pathways that are upregulated in cancer cells. | Discovery of novel drug targets within cancer metabolism. |

| Mechanism of Action Studies | Assessing the impact of a drug candidate on specific metabolic pathways by monitoring changes in metabolic fluxes. | Elucidation of how a drug exerts its therapeutic effect. |

| Biomarker Discovery | Identifying metabolic signatures associated with specific cancer types or drug responses. | Development of non-invasive biomarkers for early diagnosis and patient stratification.[16] |

| Personalized Medicine | Characterizing the metabolic phenotype of an individual patient's tumor to guide treatment decisions. | Tailoring therapies to the specific metabolic vulnerabilities of a tumor. |

Future Directions: Integrating Deuterium Tracing with Other 'Omics' Technologies

The future of oncometabolism research lies in the integration of stable isotope tracing with other 'omics' technologies, such as genomics, transcriptomics, and proteomics. This multi-omics approach will provide a more holistic understanding of the complex interplay between genetic alterations, gene expression, and metabolic reprogramming in cancer. Deuterated standards will continue to be a cornerstone of these integrative studies, providing the crucial dynamic information that links the genome to the metabolome.

Conclusion

The study of oncometabolism is a rapidly evolving field with immense potential to transform cancer diagnosis and treatment. Deuterated standards, in conjunction with advanced analytical platforms and computational modeling, provide an unparalleled ability to dissect the intricate metabolic rewiring that fuels cancer progression. By embracing these powerful techniques, researchers and drug developers can unlock new insights into the metabolic vulnerabilities of cancer and pave the way for the next generation of targeted therapies.

References

- Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC. (2024-05-31).

- Metabolic flux analysis with isotope tracing using deuterium-labelled... - ResearchGate.

- Probing Cancer Cell Metabolism Using NMR Spectroscopy - PubMed.

- Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - MDPI.

- Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods Mol Biol. 2014:1198:75-80.

- Oncometabolites in cancer: from cancer cells to the tumor microenvironment. (2023).

- From Metabolism to Genetics and Vice Versa: The Rising Role of Oncometabolites in Cancer Development and Therapy - MDPI.

- In Vitro Tracking of Intracellular Metabolism-Derived Cancer Volatiles via Isotope Labeling. (2018). ACS Publications.

- How Stable Isotope Tracing Transformed Cancer Research——Unraveling Tumor Metabolism. (2025-12-19).

- Metabolic pathway analysis using stable isotopes in patients with cancer - PubMed - NIH.

- Oncometabolites: linking altered metabolism with cancer - PubMed. (2013-09-03). J Clin Invest.

- Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. (2025-12-11).

- Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples - Ovid.

- Oncometabolites—A Link between Cancer Cells and Tumor Microenvironment - PMC.

- Protocols used for LC-MS analysis – Metabolomics Core Facility - EMBL.

- Oncometabolites: A new insight for oncology - PMC. (2019-07-18).

- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards - Hilaris Publisher. (2013-04-08).

- Sampling and Sample Preparation for LC-MS-Based Metabonomics/Metabolomics of Samples of Mammalian Origin | Request PDF - ResearchGate.

- Preparing Samples for LC-MS/MS Analysis - Organomation.

- Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC. (2022-11-04).

- Nuclear Magnetic Resonance technique in tumor metabolism - PMC - NIH.

- Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed. (2012-07-20).

- Metabolomics Standards – Cambridge Isotope Laboratories, Inc.

- Deuterated Metabolic Imaging (DMI) - Cambridge Isotope Laboratories.

- Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PubMed. (2025-01-01). NMR Biomed.

- Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - MedUni Wien ePub. (2025-01-01). NMR in Biomedicine.

- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025-11-08).

- NMR-Based Metabolomic Profiling for Brain Cancer Diagnosis and Treatment Guidance.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30).

- The Role of Deuterium Labeling in Quantitative Mass Spectrometry: An In-depth Technical Guide - Benchchem. (2025-01-01).

- Magnetic resonance spectroscopy for the study of cns malignancies - BRAINLIFE.ORG. (2020-12-02).

- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - MDPI. (2022-04-09).

- NMR Based Metabolomics - PMC - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metsol.com [metsol.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. isotope.com [isotope.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Probing Cancer Cell Metabolism Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Nuclear Magnetic Resonance technique in tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR-Based Metabolomic Profiling for Brain Cancer Diagnosis and Treatment Guidance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oncometabolites: A new insight for oncology - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of D-2-Hydroxyglutarate: A Technical Guide to Investigating its Exogenous Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

D-2-hydroxyglutarate (D-2-HG), once considered a minor metabolic byproduct, has emerged as a pivotal oncometabolite, profoundly influencing cancer biology and beyond. Its accumulation, primarily driven by neomorphic mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2), instigates a cascade of cellular alterations. This guide provides a comprehensive technical framework for investigating the effects of exogenously applied D-2-HG. We will delve into the core mechanisms of D-2-HG action, detailing its role as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, and explore its downstream consequences on epigenetics, cellular metabolism, DNA repair, and immune surveillance. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to meticulously dissect the multifaceted roles of this critical molecule.

Introduction: The Rise of an Oncometabolite

The discovery of high concentrations of D-2-HG in cancers harboring IDH1/2 mutations marked a paradigm shift in our understanding of the interplay between metabolism and tumorigenesis.[1][2][3][4] These mutations confer a new enzymatic function, the reduction of α-KG to D-2-HG.[1][5] The structural similarity of D-2-HG to α-KG allows it to act as a competitive inhibitor of a vast family of α-KG-dependent dioxygenases, which are critical regulators of diverse cellular processes.[5][6][7][8] This guide will focus on the practical aspects of studying the effects of exogenously supplied D-2-HG, a common experimental approach to mimic the conditions found in IDH-mutant tumors.

Core Mechanism: Competitive Inhibition of α-KG-Dependent Dioxygenases

The central tenet of D-2-HG's function lies in its ability to competitively inhibit α-KG-dependent dioxygenases.[5][6][7][8] These enzymes utilize α-KG as a co-substrate to catalyze a variety of oxidative reactions, including hydroxylation and demethylation.

Key Enzyme Families Targeted by D-2-HG:

-

TET (Ten-Eleven Translocation) Family of DNA Hydroxylases: These enzymes are responsible for initiating DNA demethylation by oxidizing 5-methylcytosine (5mC). Inhibition by D-2-HG leads to a global DNA hypermethylation phenotype.[9][10]

-

Jumonji C (JmjC) Domain-Containing Histone Demethylases: This large family of enzymes removes methyl groups from histone lysine residues, playing a crucial role in regulating gene expression. D-2-HG-mediated inhibition results in altered histone methylation patterns.[9][10]

-

Prolyl Hydroxylases (PHDs): These enzymes regulate the stability of Hypoxia-Inducible Factor 1α (HIF-1α). While the effect of D-2-HG on HIF-1α is complex and can be context-dependent, it has been shown to influence its stability.[10][11][12]

-

Collagen Prolyl-4-Hydroxylases (C-P4Hs): Involved in collagen maturation, their inhibition by D-2-HG can affect the extracellular matrix.[1][10]

Visualizing the Central Mechanism

Caption: Core mechanism of exogenous D-2-HG action.

Experimental Workflows for Investigating Exogenous D-2-HG

A robust investigation into the effects of D-2-HG necessitates a multi-faceted experimental approach. It is crucial to use a cell-permeable form of D-2-HG, typically an octyl ester derivative (Octyl-(R)-2-hydroxyglutarate), which can efficiently cross the cell membrane.

General Cell Culture Protocol with Exogenous D-2-HG

This protocol outlines the basic steps for treating cultured cells with D-2-HG.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Octyl-(R)-2-hydroxyglutarate (cell-permeable D-2-HG)

-

Vehicle control (e.g., DMSO or sterile PBS)

-

Sterile tissue culture plates/flasks

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Preparation of D-2-HG Stock Solution: Dissolve Octyl-(R)-2-hydroxyglutarate in the appropriate vehicle to create a high-concentration stock solution.

-

Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of D-2-HG or the equivalent volume of vehicle. Typical working concentrations range from 100 µM to 5 mM, depending on the cell type and experimental goals.[1][13]

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours). The duration will depend on the specific endpoint being measured.

-

Harvesting: Harvest the cells for downstream analysis (e.g., protein, RNA, DNA extraction, or functional assays).

Workflow for Assessing Cellular Uptake and D-2-HG Levels

Verifying the intracellular accumulation of D-2-HG is a critical first step.

Caption: Workflow for quantifying intracellular D-2-HG.

Analytical Methods for D-2-HG Detection:

-

Mass Spectrometry (LC-MS/MS or GC-MS): This is the gold standard for accurate quantification of D-2-HG.[14][15] It requires specialized equipment and expertise but provides high sensitivity and specificity. Chiral derivatization is often necessary to distinguish between D- and L-2-HG.[14][15]

-

Enzymatic Assays: These assays are more accessible and rely on the conversion of D-2-HG to α-KG by D-2-hydroxyglutarate dehydrogenase (D-2-HGDH), coupled to the detection of a stoichiometric product like NADH.[16][17] They offer a rapid and cost-effective method for measuring D-2-HG levels.[16]

Downstream Effects of Exogenous D-2-HG and Corresponding Assays

The inhibition of α-KG-dependent dioxygenases by D-2-HG triggers a wide array of downstream cellular effects.

Epigenetic Alterations

Expected Outcome: Increased global DNA methylation and altered histone methylation marks.

Key Assays:

-

Global DNA Methylation Assay: ELISA-based kits can provide a quick assessment of changes in global 5-methylcytosine (5mC) levels.

-

Bisulfite Sequencing: This technique provides single-base resolution of DNA methylation patterns at specific gene promoters or across the genome.

-

Western Blotting for Histone Marks: Use antibodies specific for various histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3, H3K36me2/3) to assess changes in their abundance.[9]

-

Chromatin Immunoprecipitation (ChIP): To investigate the localization of specific histone marks at particular genomic regions.

Metabolic Reprogramming

Expected Outcome: Alterations in central carbon metabolism, mitochondrial respiration, and redox balance.[10]

Key Assays:

-

Metabolomics Analysis: Untargeted or targeted mass spectrometry-based approaches to profile changes in a wide range of metabolites.

-

Seahorse XF Analyzer: To measure real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis.

-

NADPH/NADP+ and GSH/GSSG Assays: To assess the cellular redox state, as D-2-HG production consumes NADPH.[10]

Impaired DNA Repair

Expected Outcome: Increased sensitivity to DNA damaging agents due to impaired homologous recombination.[18][19]

Key Assays:

-

Comet Assay: To assess DNA double-strand breaks at the single-cell level.

-

γH2AX Staining: Immunofluorescence staining for phosphorylated H2AX, a marker of DNA double-strand breaks.

-

RAD51 Foci Formation Assay: To visualize the recruitment of the RAD51 recombinase to sites of DNA damage, a key step in homologous recombination.[19]

-

Drug Sensitivity Assays: To determine the IC50 of DNA damaging agents (e.g., PARP inhibitors, alkylating agents) in the presence and absence of D-2-HG.

Immunomodulation

Expected Outcome: Suppression of T-cell function and modulation of the tumor immune microenvironment.[11][13][20]

Key Assays:

-

T-cell Proliferation and Cytokine Production Assays: Co-culture experiments with T-cells to measure the impact of D-2-HG on their proliferation (e.g., using CFSE dilution) and cytokine secretion (e.g., using ELISA or multiplex bead arrays).[13][21]

-

T-cell Migration Assays: Transwell assays to assess the effect of D-2-HG on T-cell chemotaxis.[13]

-

Flow Cytometry: To analyze the phenotype and function of various immune cell populations in co-culture systems.

-

Dendritic Cell Differentiation and Maturation Assays: To investigate the impact of D-2-HG on the ability of dendritic cells to mature and present antigens.[22]

Data Presentation and Interpretation

To facilitate the comparison of experimental outcomes, it is essential to present quantitative data in a clear and structured format.

Table 1: Exemplar Quantitative Data on the Effects of Exogenous D-2-HG

| Parameter | Control | D-2-HG Treated | Fold Change | Assay Method |

| Global DNA Methylation (%) | 45 | 65 | 1.44 | ELISA |

| H3K36me2 Levels (Arbitrary Units) | 1.2 | 0.5 | 0.42 | Western Blot |

| Basal OCR (pmol/min) | 250 | 180 | 0.72 | Seahorse XF |

| RAD51 Foci per Nucleus | 35 | 12 | 0.34 | Immunofluorescence |

| T-cell Proliferation Index | 4.8 | 2.1 | 0.44 | CFSE Dilution |

Conclusion and Future Directions

The study of exogenous D-2-HG provides a powerful tool to unravel its complex biological roles. The methodologies outlined in this guide offer a robust starting point for researchers aiming to explore its impact on a wide range of cellular processes. Future investigations should focus on the cell-type-specific effects of D-2-HG, its interplay with other oncogenic mutations, and the development of novel therapeutic strategies that target the vulnerabilities created by this oncometabolite. A thorough understanding of D-2-HG's mechanisms of action will undoubtedly pave the way for innovative treatments for IDH-mutant cancers and other diseases where this metabolite plays a pathogenic role.

References

-

Du, X., & Hu, H. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Cell and Developmental Biology, 9, 651317. [Link]

-

Li, F., He, X., Ye, D., Lin, Y., Yu, H., Yao, C., ... & Su, R. (2015). D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth. Oncotarget, 6(12), 10565–10577. [Link]

-

Zhang, Y., & Zhang, Z. (2024). Metabolic functions of misunderstood D-2-hydroxyglutarate. The Innovation, 5(6), 100693. [Link]

-

Huang, Y., Li, T., & Rine, J. (2017). Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases. eLife, 6, e22451. [Link]

-

Suijker, J., Baelde, H. J., de Heer, E., & Cleton-Jansen, A. M. (2015). The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo. Oncotarget, 6(20), 17972–17983. [Link]

-

Ye, D., Guan, K. L., & Xiong, Y. (2018). Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates. Trends in Cancer, 4(2), 151–165. [Link]

-

Notarangelo, G., Sboarina, M., & Zappacosta, F. (2022). Oncometabolite D-2HG alters T cell metabolism to impair CD8+ T cell function. Science, 377(6614), 1519–1529. [Link]

-

Oreate AI. (2025). The Role of D-2-Hydroxyglutarate in Cancer: A New Frontier in Detection. Oreate AI Blog. [Link]

-

Gall, E., & Widjaja, M. (2024). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Essays in Biochemistry, 68(5), 633-647. [Link]

-

Chen, J., & Wang, Y. (2021). D-2-Hydroxyglutarate in Glioma Biology. International Journal of Molecular Sciences, 22(18), 9829. [Link]

-

Zhang, L., Yu, D., & He, J. (2018). D-2-Hydroxyglutarate is an Intercellular Mediator in IDH-Mutant Gliomas Inhibiting Complement and T Cells. Clinical Cancer Research, 24(21), 5381–5391. [Link]

-

Musella, M., & Manic, G. (2024). Targeting glycolysis to rescue 2-hydroxyglutarate immunosuppressive effects in dendritic cells and acute myeloid leukemia. Haematologica, 109(8), 2137-2139. [Link]

-

Balss, J., Pusch, S., & Capper, D. (2012). Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. Acta Neuropathologica, 124(6), 883–891. [Link]

-

Wang, P., & Zhao, Y. (2025). D-2-hydroxyglutarate impairs DNA repair through epigenetic reprogramming. Nature Communications, 16(1), 1431. [Link]

-

Tyrakis, P. A., & Van den Bossche, J. (2022). d-2-Hydroxyglutarate is an anti-inflammatory immunometabolite that accumulates in macrophages after TLR4 activation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1868(9), 166427. [Link]

-

ResearchGate. (n.d.). The impact of 2-HG on the adaptive immune system within TIME. D-2-HG... [Link]

-

Ye, D., Guan, K. L., & Xiong, Y. (2018). Metabolism, Activity, and Targeting of D- and L-2-Hydroxyglutarates. Trends in Cancer, 4(2), 151–165. [Link]

-

Park, J., & Berdasco, M. (2024). The oncometabolite D-2-hydroxyglutarate promotes DNA hypermethylation at lineage-specific enhancers controlling microglial activation in IDHmut gliomas. bioRxiv. [Link]

-

ResearchGate. (2017). (PDF) Metabolism, Activity, and Targeting of D- and L-2-Hydroxyglutarates. [Link]

-

ResearchGate. (n.d.). Exogenous 2HG enters cells, but is not metabolized at significant... [Link]

-

Hilaris Publisher. (2015). Novel Insight into 2-Hydroxyglutarate Production in Human Cells. [Link]

-

Cheng, Z., & Wei, W. (2021). Single-cell profiling of D-2-hydroxyglutarate using surface-immobilized resazurin analogs. Biosensors and Bioelectronics, 190, 113368. [Link]

-

Corradini, E., & Simon, A. K. (2018). D-2-hydroxyglutarate interferes with HIF-1α stability skewing T-cell metabolism towards oxidative phosphorylation and impairing Th17 polarization. OncoImmunology, 7(6), e1434545. [Link]

-

ResearchGate. (n.d.). Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. [Link]

-

Reid, M., & Wang, L. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. Metabolites, 14(5), 253. [Link]

-

Agilent. (n.d.). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. [Link]

-

Ye, D., Guan, K. L., & Xiong, Y. (2018). Metabolism, Activity, and Targeting of D- and L-2-Hydroxyglutarates. eScholarship. [Link]

-

Zhang, L., Yu, D., & He, J. (2018). D-2-hydroxyglutarate is an intercellular mediator in IDH-mutant gliomas inhibiting complement and T cells. Clinical Cancer Research, 24(21), 5381–5391. [Link]

-

Heesch, S., & Schumacher, V. (2021). D-2-hydroxyglutarate supports a tolerogenic phenotype with lowered major histocompatibility class II expression in non-malignant dendritic cells and acute myeloid leukemia cells. Haematologica, 106(10), 2671–2683. [Link]

-

Parker, S. J., & Metallo, C. M. (2015). 2‐Hydoxyglutarate: D/Riving Pathology in gLiomaS. CNS pathology, 2(1), 1-8. [Link]

-

PNAS. (2013). 2-Hydroxyglutarate is not a metabolite; d-2-hydroxyglutarate and l-2-hydroxyglutarate are! Proceedings of the National Academy of Sciences, 110(51), E4923. [Link]

Sources

- 1. D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic functions of misunderstood D-2-hydroxyglutarate [the-innovation.org]

- 3. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of D-2-Hydroxyglutarate in Cancer: A New Frontier in Detection - Oreate AI Blog [oreateai.com]

- 5. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo | Oncotarget [oncotarget.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Metabolism, Activity, and Targeting of D- and L-2-Hydroxyglutarates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

- 16. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. D-2-Hydroxyglutarate in Glioma Biology | MDPI [mdpi.com]

- 19. D-2-hydroxyglutarate impairs DNA repair through epigenetic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeting glycolysis to rescue 2-hydroxyglutarate immunosuppressive effects in dendritic cells and acute myeloid leukemia | Haematologica [haematologica.org]

- 21. D-2-hydroxyglutarate is an intercellular mediator in IDH-mutant gliomas inhibiting complement and T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. D-2-hydroxyglutarate supports a tolerogenic phenotype with lowered major histocompatibility class II expression in non-malignant dendritic cells and acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Experimental Design for Studying IDH Mutant Cancer Cells

Executive Summary & Mechanistic Basis

Mutations in Isocitrate Dehydrogenase 1 (cytosolic) and 2 (mitochondrial) are transformative events in gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. Unlike classical loss-of-function tumor suppressors, IDH1/2 mutations (most commonly IDH1-R132H and IDH2-R140Q) are neomorphic. They gain the ability to convert

Critical Experimental Insight: The accumulation of 2-HG acts as a competitive inhibitor of

Mechanistic Pathway Diagram

The following diagram illustrates the neomorphic activity and its downstream epigenetic consequences.

Figure 1: The neomorphic enzymatic conversion of

Model Selection: The Foundation of Validity

Choosing the wrong cellular model is the most common failure point in IDH research. Patient-derived glioma lines often lose the IDH1 mutation in standard serum culture.[1]

Recommended Cellular Models

| Tumor Type | Cell Line / Model | Genotype | Application Notes |

| Glioma | U-87 MG Isogenic (ATCC HTB-14IG) | IDH1-R132H / WT | CRISPR-engineered.[5][6] Controls for genetic background.[1][5][7][8][9][10] Robust 2-HG production. |

| Glioma | TS603 | Endogenous IDH1-R132H | Patient-derived neurosphere.[11] Must be cultured in serum-free neural stem cell media to maintain mutation.[1] |

| AML | TF-1 Isogenic | IDH2-R140Q / WT | Erythroleukemia line. Requires GM-CSF. Excellent for differentiation assays (CD34+ |

| Chondrosarcoma | JJ012 | Endogenous IDH1-R132G | Rare endogenous solid tumor model. High baseline 2-HG. |

Author’s Note on Culture Conditions: For endogenous glioma lines, avoid DMEM + 10% FBS. High serum forces differentiation and selects against the IDH mutant clone. Use Neurobasal media supplemented with EGF/FGF.

Protocol: Quantifying the Oncometabolite (2-HG)

Measuring 2-HG is the gold standard for validating IDH activity and target engagement by inhibitors (e.g., Ivosidenib). LC-MS/MS is superior to enzymatic assays because it distinguishes between the D- (oncometabolite) and L- (hypoxia-induced) enantiomers.

Method: LC-MS/MS Detection of 2-HG

Objective: Quantify intracellular D-2-HG levels normalized to cell number.

Reagents

-

Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

-

Internal Standard (IS): D-2-hydroxyglutarate-d5 (stable isotope).

-

Derivatization Agent: Diacetyl-L-tartaric anhydride (DATAN) – Crucial for chiral separation.

Step-by-Step Workflow

-

Cell Harvesting:

-

Seed

cells. Treat with inhibitor (e.g., AG-120) for 48–72 hours. -

Wash cells rapidly (

seconds) with ice-cold PBS. Speed is critical to prevent metabolic turnover.

-

-

Metabolite Extraction:

-

Add 500 µL -80°C 80% Methanol directly to the plate. Scrape cells on dry ice.

-

Transfer to a microcentrifuge tube. Vortex 30s.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Collect supernatant (metabolites). Save pellet for protein normalization (BCA assay).

-

-

Derivatization (The "Secret Sauce"):

-

Evaporate supernatant to dryness (SpeedVac).

-

Resuspend in 50 µL DATAN solution (50 mg/mL in dichloromethane/acetic acid).

-

Incubate at 75°C for 30 mins. This creates diastereomers of D- and L-2-HG that can be separated on standard C18 columns.[9]

-

-

Analysis:

Protocol: Therapeutic Screening (Differentiation Assay)

Standard cytotoxicity assays (MTT/CellTiter-Glo) at 48 hours often yield false negatives for IDH inhibitors. These drugs are cytostatic and induce differentiation, which takes 7–14 days.

Experimental Design: Long-Term Differentiation Screen

Objective: Assess the ability of an IDH inhibitor to release the differentiation block in AML cells (TF-1 or primary blasts).

Workflow Visualization

Figure 2: Experimental workflow for assessing differentiation therapy. Note the extended timeline (7-14 days) required for epigenetic remodeling.

Protocol Steps

-

Seeding: Plate TF-1 IDH2-R140Q cells at

cells/mL in RPMI + 10% FBS + GM-CSF (2 ng/mL). -

Treatment: Add serial dilutions of inhibitor (e.g., 10 nM – 10 µM).

-

Control: DMSO (Vehicle).[11]

-

Positive Control: 1 µM AG-221 (Enasidenib).

-

-

Maintenance: Every 3 days, spin down cells, remove half the supernatant, and replenish with fresh media + drug. Do not let cells overgrow , as stress induces non-specific differentiation.

-

Readout (Day 7):

-

Wash cells in FACS buffer.

-

Stain with anti-CD34-FITC (Stem marker) and anti-CD11b-PE (Myeloid differentiation marker).

-

Success Criteria: A successful IDH inhibitor will decrease CD34+ population and increase CD11b+ population without massive cell death (Annexin V negative).

-

Epigenetic Validation (Methylation)

Since the mechanism of action involves TET2 inhibition, proving efficacy requires showing a reversal of DNA hypermethylation.

-

Global Methylation: Use LINE-1 pyrosequencing as a surrogate for global methylation changes.

-

Locus-Specific: For IDH mutant gliomas, specific hypermethylation at the MGMT promoter or GATA4 loci is characteristic.

-

Technique: Bisulfite conversion followed by Methylation-Specific PCR (MSP).

Data Interpretation Warning: Reversal of hypermethylation lags behind 2-HG suppression. You may see 2-HG drop at 48 hours, but methylation changes may take weeks. Do not conclude "lack of efficacy" based on a short-term methylation assay.

References

-

Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[3] Nature. [Link]

-

Waitkus, M. S., Diplas, B. H., & Yan, H. (2016). Biological Role and Therapeutic Potential of IDH Mutations in Cancer. Cancer Cell. [Link]

-

Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS.[9] Application Note. [Link]

-

Wang, F., et al. (2013). Targeted inhibition of mutant IDH2 in leukemia cells induces cellular differentiation. Science. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Understanding and imaging PHGDH-driven intrinsic resistance to mutant IDH inhibition in gliomas | bioRxiv [biorxiv.org]

- 3. D-2-hydroxyglutarate produced by mutant IDH1 perturbs collagen maturation and basement membrane function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TET2 as an epigenetic master regulator for normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. atcc.org [atcc.org]

- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 8. lcms.cz [lcms.cz]

- 9. agilent.com [agilent.com]

- 10. Releasing the Block: Setting Differentiation Free with Mutant IDH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Application Note: Cell-Permeable 2-Hydroxyglutarate (2-HG) for Epigenetic Modeling

Abstract & Scope

Mutations in Isocitrate Dehydrogenase (IDH1/2) act as driver events in glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity that converts

While genetic engineering (e.g., CRISPR knock-ins of IDH1-R132H) is the gold standard for modeling these cancers, it is time-consuming and irreversible. The use of cell-permeable 2-HG octyl esters offers a rapid, titratable, and reversible alternative to mimic the IDH-mutant metabolic state in wild-type cells.

This guide details the specific handling, dosing, and validation protocols required to use cell-permeable 2-HG effectively, addressing the critical instability of ester-based compounds in aqueous media.

Mechanism of Action

Native 2-HG is a polar dicarboxylic acid that cannot passively cross the plasma membrane. To achieve intracellular accumulation comparable to IDH-mutant tumors (1–10 mM), researchers use an esterified prodrug, typically (R)-2-HG-Octyl Ester .

Upon cell entry, intracellular esterases cleave the octyl group, releasing free (R)-2-HG. This metabolite accumulates and competitively inhibits

Figure 1: Mechanism of Cellular Entry and Epigenetic Remodeling

Caption: Octyl-2-HG crosses the membrane and is cleaved by esterases. The free 2-HG accumulates in the nucleus, inhibiting TET2 and causing DNA hypermethylation.

Compound Selection & Handling

Critical Distinction: You must select the correct enantiomer.

-

(R)-2-HG (or D-2-HG): The oncometabolite produced by IDH mutations.[2][4][5] Promotes leukemic transformation and blocks differentiation (Losman et al., 2013).[6]

-

(S)-2-HG (or L-2-HG): Produced under hypoxia. While it is a more potent inhibitor of TET2 in vitro, it also inhibits EglN prolyl hydroxylases (stabilizing HIF1

), which (R)-2-HG does not. -

Recommendation: Use Octyl-(R)-2-HG for cancer modeling.

Protocol 1: Reconstitution and Storage

Ester-based compounds are highly susceptible to spontaneous hydrolysis.

-

Solvent: Dissolve lyophilized powder in high-quality, anhydrous DMSO . Do not use water or ethanol.

-

Concentration: Prepare a stock solution of 100 mM .

-

Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -80°C . Stable for 6 months.

-

Verification: If the stock turns cloudy or acidic, hydrolysis has occurred; discard immediately.

Experimental Protocols

Protocol 2: Treatment Strategy (The "Pulse-Refresh" Method)

Expert Insight: A common failure mode is adding Octyl-2-HG once and incubating for 48+ hours. Octyl esters hydrolyze in aqueous culture media (half-life < 12 hours at pH 7.4), leading to a rapid drop in effective concentration and acidification of the media.

Objective: Maintain intracellular levels of 1–5 mM.

-

Seeding (Day 0):

-

Seed cells (e.g., TF-1, U87, or MCF-10A) at 40% confluence.

-

Allow attachment overnight.

-

-

Initial Treatment (Day 1):

-

Dilute DMSO stock into fresh, pre-warmed media.

-

Working Concentration: 250 µM – 500 µM. (Note: 500 µM external ester often yields ~5 mM intracellular free acid).

-

Control: Treat control wells with an equivalent volume of DMSO (Vehicle).

-

-

Media Refresh (Critical Step):

-

Every 24 hours: Aspirate old media completely.

-

Add fresh media containing the freshly diluted compound.

-

Why? This replenishes the ester supply and removes the octyl-alcohol byproduct and acidic hydrolysis products.

-

-

Duration:

-

24-48 hours: For acute metabolic flux or HIF stabilization studies.

-

7-14 days: For epigenetic remodeling (DNA hypermethylation) or differentiation blockage.

-

Protocol 3: Validation (Functional Readout)

Do not assume the treatment worked. Validate using 5-hydroxymethylcytosine (5-hmC) levels. 2-HG inhibits TETs, preventing the conversion of 5-mC to 5-hmC.[4][5] A successful treatment must show a reduction in global 5-hmC.

Method: DNA Dot Blot for 5-hmC

-

Harvest: Extract genomic DNA (gDNA) using a standard silica-column kit (e.g., DNeasy).

-

Denature: Dilute gDNA to 100 ng/µL. Heat at 95°C for 5 min, then snap-cool on ice.

-

Blot: Spot 2 µL (200 ng) onto a positively charged nylon membrane. Air dry.

-

Crosslink: UV crosslink (1200 J/m²).

-

Probe:

-

Block in 5% milk/TBST (1 hr).

-

Primary Ab: Anti-5-hmC (Rabbit polyclonal, 1:1000) overnight at 4°C.

-

Secondary Ab: HRP-conjugated Anti-Rabbit.

-

-

Develop: ECL detection.

-

Result: Treated cells should show significantly weaker signal compared to DMSO control.

Data Summary & Troubleshooting

Comparative Analysis of 2-HG Variants

| Feature | (R)-2-HG Octyl Ester | (S)-2-HG Octyl Ester | Free Acid (Non-Ester) |

| Biological Role | Oncometabolite (IDH mut) | Hypoxia metabolite | Metabolic intermediate |

| Cell Permeability | High | High | Very Low (Negligible) |

| TET2 Inhibition | Moderate ( | Potent ( | N/A (No entry) |

| HIF Stabilization | Weak / None | Strong (EglN inhibitor) | None |

| Key Application | Epigenetic Hypermethylation | Pseudohypoxia studies | Cell-free enzymatic assays |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Media turns yellow (Acidic) | Spontaneous hydrolysis of the ester. | Increase HEPES buffer conc. to 25mM. Refresh media more frequently (every 12h). |

| High Cell Toxicity | Accumulation of octanol (cleavage byproduct). | Reduce dose to <300 µM. Ensure media is fully aspirated during refresh steps. |

| No change in 5-hmC | Esterase activity is low in this cell line. | Verify intracellular 2-HG levels via LC-MS. Some cell lines (e.g., certain lymphocytes) have low esterase activity. |

| Inconsistent Results | Compound degraded in storage. | Check DMSO stock. If it smells like acid or has precipitate, make fresh stock. Store at -80°C. |

Workflow Visualization

Figure 2: Long-Term Epigenetic Reprogramming Workflow

Caption: A 7-day workflow requiring daily media replenishment to sustain epigenetic pressure.

References

-

Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[2][3][4][7] Cancer Cell, 19(1), 17-30.[7]

-

Losman, J. A., et al. (2013). (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible.[4][6][8] Science, 339(6127), 1621-1625.[6]

-

Chowdhury, R., et al. (2011). The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases.[2][3][9] EMBO Reports, 12(5), 463-469.

-

Koivunen, P., et al. (2012). Transformation by the (R)-enantiomer of 2-hydroxyglutarate linked to EGLN activation. Nature, 483(7390), 484-488.

Sources

- 1. What a difference a hydroxyl makes: mutant IDH, (R)-2-hydroxyglutarate, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oncometabolite D-2-hydroxyglutarate inhibits ALKBH DNA repair enzymes and sensitizes IDH-mutant cells to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 4. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-2-hydroxyglutarate impairs DNA repair through epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-2-hydroxyglutarate is sufficient to promote leukemogenesis and its effects are reversible - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (R)-2-Hydroxyglutarate is Sufficient to Promote Leukemogenesis and its Effects are Reversible - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (R)-2-Hydroxyglutarate Inhibits KDM5 Histone Lysine Demethylases to Drive Transformation in IDH-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of deuterated 2-hydroxyglutarate esters

Application Note: Strategic Synthesis and Utilization of Deuterated 2-Hydroxyglutarate Esters

Executive Summary & Scientific Rationale

2-Hydroxyglutarate (2-HG) has transitioned from a metabolic obscurity to a central oncometabolite in the last decade. The accumulation of the D-(R)-enantiomer is a pathognomonic biomarker for IDH1 and IDH2 mutations in gliomas and acute myeloid leukemia (AML).

Precise quantification of 2-HG in biological matrices requires stable isotope-labeled internal standards (ISTDs) to correct for ionization suppression in LC-MS/MS workflows. Furthermore, esterified analogs (e.g., octyl-2-HG) are critical for cellular assays due to their enhanced membrane permeability compared to the polar free acid.

This guide details the chemical synthesis of deuterated 2-HG esters , specifically focusing on the introduction of a deuterium atom at the chiral C2 position via reduction. This method offers a cost-effective, scalable alternative to purchasing expensive, fully deuterated (

Strategic Synthesis Planning

Before initiating synthesis, the researcher must select the appropriate ester and deuteration strategy based on the intended application.

Table 1: Selection Guide for 2-HG Analogs

| Parameter | Option A: Methyl/Ethyl Ester | Option B: Octyl Ester |

| Primary Application | GC-MS/LC-MS Internal Standard | Cell-Permeable "Prodrug" (Metabolic Flux) |

| Volatility | High (Good for GC) | Low |

| Cell Permeability | Moderate | High (Lipophilic tail facilitates entry) |

| Synthesis Precursor | Dimethyl 2-oxoglutarate | 2-Oxoglutaric acid + 1-Octanol |

| Deuteration Method |

Mechanism of Deuteration

The core strategy involves the reduction of the

Note on Stereochemistry: Chemical reduction with borohydride is non-stereoselective, yielding a racemic mixture (50:50 R/S). For use as an MS internal standard, the racemate is often sufficient if the chromatographic method separates the enantiomers or if total 2-HG is measured. If enantiopurity is required, chiral resolution (described in Protocol C) is necessary.

Visualizing the Workflow

The following diagram outlines the synthesis and subsequent analytical workflow.

Figure 1: Strategic workflow for the synthesis and processing of deuterated 2-HG esters.

Protocol A: Chemical Synthesis of (±)-Octyl-2-HG-d1

Objective: Synthesis of racemic (2R/2S)-[2-

Reagents:

-

Substrate: 1-Octyl-2-oxoglutarate (commercially available or synthesized via esterification of 2-oxoglutaric acid with 1-octanol).

-

Reductant: Sodium Borodeuteride (

, >98 atom % D). -

Solvent: Anhydrous Methanol (MeOH) and Tetrahydrofuran (THF).

-

Quench: Saturated aqueous Ammonium Chloride (

).

Step-by-Step Procedure:

-

Preparation of Substrate Solution:

-

In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-octyl-2-oxoglutarate (1.29 g, 5.0 mmol) in a mixture of THF:MeOH (1:1 v/v, 20 mL).

-

Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents transesterification and suppresses side reactions.

-

-

Reductive Deuteration:

-

Add Sodium Borodeuteride (

) (105 mg, 2.5 mmol, 0.5 equiv) portion-wise over 10 minutes. -

Note on Stoichiometry: Borohydride provides 4 hydrides (deuterides). Theoretically, 0.25 equiv is sufficient, but 0.5 equiv ensures completion.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

-

Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 1:1). The ketone spot should disappear, and a more polar alcohol spot should appear.

-

-

Controlled Quench & Workup (The "Anti-Lactone" Step):

-

Risk:[1] 2-HG esters are prone to intramolecular cyclization to form a lactone under acidic conditions.

-

Action: Quench the reaction by adding saturated aqueous

(10 mL) slowly at 0°C. Do NOT use strong acids like HCl. -

Evaporate the bulk methanol/THF under reduced pressure (Rotavap) at 35°C.

-

Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (

mL).

-

-

Purification:

-

Combine organic layers, wash with brine, and dry over anhydrous

. -

Concentrate in vacuo.

-

Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: 10%

40% Ethyl Acetate in Hexane.

-

-

Yield Expectation: 85-95% as a clear, viscous oil.

-

Protocol B: Validation & Characterization

Trustworthiness relies on validating the isotopic incorporation and structure.

NMR Validation Criteria

-

H NMR (CDCl

-

Protiated Standard (Reference): Shows a triplet/dd at

4.2 ppm (the alpha-proton at C2). -

Deuterated Product: The signal at

4.2 ppm must be absent (or >95% reduced). -

Coupling: The adjacent methylene protons (C3) will change splitting patterns (simplifying) due to the loss of coupling to the C2 proton.

-

Mass Spectrometry (LC-MS)

-

Parent Ion: Observe the

(negative mode) or -

Note: For Octyl-2-HG (

, MW 260.33), the deuterated product (

Protocol C: Chiral Resolution (Advanced Application)

Since the synthesis yields a racemate, distinguishing the biologically active D-2-HG from L-2-HG is vital.[2] The DATAN (Diacetyl-L-tartaric anhydride) method is the industry gold standard for this separation.

Figure 2: Chiral resolution workflow using DATAN derivatization.[2]

Procedure:

-

Hydrolysis (If free acid is needed): Treat the ester with 1M NaOH (1 hr), then neutralize.

-

Derivatization: Mix 50

L of sample with 50 -

Incubation: Heat at 75°C for 30 minutes. Dry under

. -

Analysis: Reconstitute in water. Inject onto a standard C18 LC column. The DATAN-diastereomers of D- and L-2-HG will elute at different retention times, allowing separate quantification using the d1-isotope as a tracer.

References

-

Xu, W., et al. (2011). Oncometabolite 2-Hydroxyglutarate is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases. Cancer Cell, 19(1), 17-30. Link

-

Struys, E. A., et al. (2004). Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D-2-hydroxyglutaric aciduria. Clinical Chemistry, 50(8), 1391–1395. Link

-

Cheng, S., et al. (2015). A simple and sensitive LC–MS/MS method for the quantitative determination of 2-hydroxyglutarate enantiomers in human plasma and tumor tissue. Journal of Chromatography B, 1004, 67-73. Link

-

Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS.[3][4] Application Note 5994-0466EN. Link

-

Zhu, H., et al. (2021). Lactonization of the Oncometabolite D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite. Cancers, 13(8), 1776. Link

Sources

Application Notes: 2R-Hydroxy-pentanedioic acid, 1-octyl-d17 ester in Drug Discovery

Introduction: The Dual Utility of a Designer Oncometabolite Tool

Within the landscape of cancer metabolism, few molecules have reshaped our understanding as profoundly as (R)-2-hydroxyglutarate (R-2HG). Identified as an oncometabolite, R-2HG accumulates to millimolar concentrations in tumors harboring neomorphic mutations in isocitrate dehydrogenase 1 and 2 (IDH1/2), such as gliomas and acute myeloid leukemia (AML).[1][2][3][4] This accumulation is not a passive byproduct of altered metabolism; R-2HG actively drives oncogenesis. Its structural similarity to the endogenous metabolite α-ketoglutarate (α-KG) allows it to act as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[1][2][5] This inhibition disrupts critical cellular processes, including histone and DNA demethylation, leading to a hypermethylated state that blocks cellular differentiation and promotes tumorigenesis.[1][3][4][5]

Studying the precise downstream effects of R-2HG has presented technical challenges, primarily due to the dianionic and polar nature of the free acid, which limits its passive diffusion across cell membranes. Furthermore, accurately quantifying its ester prodrugs within complex biological systems requires sophisticated analytical methods.

To address these challenges, 2R-hydroxy-pentanedioic acid, 1-octyl-d17 ester —hereafter referred to as (R)-Octyl-2-HG-d17 —has been engineered. This molecule is a powerful, dual-purpose research tool designed for the modern drug discovery laboratory. It incorporates two key features:

-

An Octyl Ester Prodrug Moiety: The esterification of one carboxyl group with a lipophilic octyl chain dramatically increases cell permeability. Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing high concentrations of (R)-2-hydroxyglutarate and allowing researchers to mimic the oncometabolic state in any desired cell line.[6][7][8]

-

Stable Isotope Labeling (d17): The octyl group is heavily deuterated with 17 deuterium atoms. This mass shift makes (R)-Octyl-2-HG-d17 an ideal stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11] A SIL-IS is the gold standard for quantitative bioanalysis, as it co-elutes with the non-labeled analyte and experiences identical ionization effects, thereby correcting for sample loss and matrix interference to ensure highly accurate and precise quantification.[9][10][11][12]

This guide provides a comprehensive overview and detailed protocols for the two primary applications of (R)-Octyl-2-HG-d17 in a drug discovery context: as a cell-permeable prodrug to investigate R-2HG biology and as a critical internal standard for bioanalytical quantification.

Part 1: Application as a Cell-Permeable R-2HG Prodrug

The primary utility of the non-deuterated analog, (R)-Octyl-2-HG, is to deliver the oncometabolite R-2HG into cultured cells to study its biological effects. This allows for the investigation of R-2HG-driven phenotypes in wild-type IDH cell lines, providing a controlled system to dissect molecular mechanisms or screen for therapeutic agents.

Principle of Action

The lipophilic octyl group facilitates the molecule's passage across the plasma membrane. Inside the cell, esterase enzymes hydrolyze the ester linkage, releasing the active (R)-2-hydroxyglutarate metabolite. This strategy bypasses the poor permeability of the free acid, achieving intracellular concentrations that recapitulate the pathophysiology of IDH-mutant tumors.[7][8]

Protocol 1: Induction of an Oncometabolic State to Study Epigenetic Modifications

Objective: To treat an IDH wild-type cell line (e.g., U87 glioblastoma, HEK293T) with (R)-Octyl-2-HG to investigate downstream effects on histone and DNA methylation.

Materials:

-

(R)-Octyl-2-hydroxyglutarate (non-deuterated version for biological effect)

-

Cell line of interest (e.g., U87, TF-1)

-

Complete cell culture medium

-

DMSO (for stock solution)

-

Reagents for downstream analysis (e.g., antibodies for H3K9me3, H3K27me3 for Western blot; kits for global 5-hmC/5-mC analysis)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of (R)-Octyl-2-HG in sterile DMSO. Store at -20°C.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 60-70% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treatment: The next day, dilute the (R)-Octyl-2-HG stock solution in pre-warmed complete culture medium to the desired final concentration. A typical starting concentration range is 100 µM to 1 mM.[7][13] Include a vehicle control (DMSO equivalent).

-

Incubation: Incubate cells for a period sufficient to observe epigenetic changes, typically 48-72 hours.

-

Cell Harvest and Lysis:

-

For Western blotting, wash cells with ice-cold PBS, then lyse directly in RIPA buffer containing protease and phosphatase inhibitors.

-

For DNA methylation analysis, harvest cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

-

-

Downstream Analysis:

-

Western Blot: Analyze histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3) known to be modulated by R-2HG's inhibition of KDM histone demethylases.[14][15]

-

Methylation Analysis: Quantify global levels of 5-hydroxymethylcytosine (5hmC), which is expected to decrease due to R-2HG's inhibition of TET enzymes.[2][5]

-

Expected Outcome: Treatment with (R)-Octyl-2-HG should lead to a measurable increase in repressive histone methylation marks and a decrease in global 5hmC levels, consistent with the known inhibitory effects of R-2HG on epigenetic modifiers.

Experimental Workflow for Phenotypic Screening

This workflow outlines how to use a cell-permeable R-2HG prodrug to screen for compounds that can reverse the oncometabolite-induced phenotype, such as a block in cellular differentiation.

Caption: Workflow for screening compounds that reverse R-2HG-induced differentiation block.

Part 2: Application as an Internal Standard for LC-MS/MS

The most robust and accurate method for quantifying small molecules in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) is essential for achieving high-quality, reproducible data by correcting for variability during sample preparation and analysis.[9][11][12][16][17] (R)-Octyl-2-HG-d17 is the ideal SIL-IS for quantifying its non-labeled counterpart, (R)-Octyl-2-HG.

Principle of Action

(R)-Octyl-2-HG-d17 is chemically identical to the analyte of interest, (R)-Octyl-2-HG, ensuring it behaves the same way during extraction, chromatography, and ionization.[10][11] However, its increased mass (+17 Da) allows the mass spectrometer to detect it on a separate channel. By adding a known amount of the d17-standard to every sample at the beginning of the workflow, any loss of analyte during processing will be accompanied by a proportional loss of the standard. The ratio of the analyte peak area to the standard peak area is used for quantification, providing a highly accurate measurement that is independent of recovery or matrix effects.[9]

Protocol 2: Quantification of (R)-Octyl-2-HG in Cell Lysate

Objective: To accurately measure the intracellular concentration of (R)-Octyl-2-HG after treating cells with the prodrug.

Materials:

-

(R)-Octyl-2-HG-d17 (Internal Standard)

-

Cell samples treated with (R)-Octyl-2-HG (from Protocol 1)

-